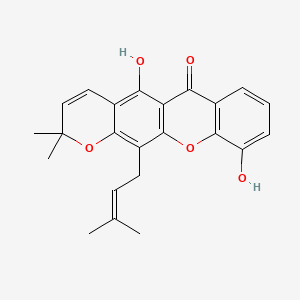
Trapezifolixanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trapezifolixanthone is a natural product found in Calophyllum calaba, Garcinia tetralata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Trapezifolixanthone is characterized by its unique structure, which includes a 1,6-dihydroxy-3’,3’-dimethyl-4-(3”-methyl-2”-butenyl)-2H,6H-pyrano[3,2-a]-xanthen-9-one framework. This structural arrangement is crucial for its biological activity and interaction with various cellular targets .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that xanthones from Calophyllum species can inhibit the growth of various bacterial strains. For instance, studies indicate that xanthones can target pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential as natural antimicrobial agents .
Anticancer Properties
One of the most promising applications of this compound is in cancer therapy. Various studies have highlighted its cytotoxic effects against different cancer cell lines. For example:
- Prostate Cancer : A molecular docking study indicated that this compound has a high potential to act as an androgen receptor antagonist, which is significant in prostate cancer treatment .
- Breast Cancer : this compound demonstrated antiproliferative effects in MCF-7 breast cancer cells, suggesting its role in inhibiting tumor growth .
Antioxidant Activity
This compound possesses strong antioxidant capabilities, which are vital for combating oxidative stress-related diseases. This property is particularly beneficial in preventing cellular damage associated with aging and chronic diseases such as Alzheimer's and diabetes .
Case Study 1: Molecular Docking Analysis
A study utilized molecular docking techniques to evaluate the binding affinity of this compound to the androgen receptor, revealing its potential as a therapeutic agent against hormone-dependent cancers. The results indicated that this compound exhibited lower binding free energy compared to standard ligands, suggesting strong antagonistic activity .
Case Study 2: Antimicrobial Efficacy
Research involving the extraction of xanthones from Calophyllum nodusum demonstrated that this compound showed significant inhibition against pathogenic bacteria. The study utilized bioassays to quantify antimicrobial activity, confirming its potential use in developing natural antimicrobial agents .
Summary of Applications
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |
| Anticancer Properties | Cytotoxic effects on breast and prostate cancer cell lines |
| Antioxidant Activity | Strong free radical scavenging ability |
| Molecular Docking | High potential as an androgen receptor antagonist |
Propiedades
Número CAS |
50816-23-4 |
|---|---|
Fórmula molecular |
C23H22O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)8-9-15-20-14(10-11-23(3,4)28-20)19(26)17-18(25)13-6-5-7-16(24)21(13)27-22(15)17/h5-8,10-11,24,26H,9H2,1-4H3 |
Clave InChI |
YWHROXVOOAEFOY-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
Key on ui other cas no. |
50816-23-4 |
Sinónimos |
trapezifoli-xanthone trapezifolixanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















